molecular formula C20H11Cl2NO4 B8134383 GW406108X

GW406108X

Cat. No.: B8134383
M. Wt: 400.2 g/mol
InChI Key: XKTUKRBLWOHYIL-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW406108X is a specific inhibitor of Kinesin-12 (Kif15) and Unc-51-like autophagy activating kinase 1 (ULK1). It is known for its potent autophagy inhibition properties, showing ATP competitive inhibition against ULK1 with a pIC50 of 6.37 (427 nM). This compound inhibits ULK1 kinase activity and blocks autophagic flux without affecting the upstream signaling kinases mammalian target of rapamycin complex 1 (mTORC1) and AMP-activated protein kinase (AMPK) .

Chemical Reactions Analysis

GW406108X primarily undergoes inhibition reactions, specifically targeting Kinesin-12 and ULK1. It shows ATP competitive inhibition against ULK1 and inhibits ULK1 kinase activity. The compound also inhibits VPS34 and AMPK with pIC50 values of 6.34 (457 nM) and 6.38 (417 nM), respectively . The major products formed from these reactions are the inhibited forms of the target proteins, leading to the blockage of autophagic flux .

Scientific Research Applications

GW406108X has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a potent autophagy inhibitor, making it valuable in studies related to cellular homeostasis and autophagy-related diseases. The compound is also utilized in cancer research, as autophagy plays a crucial role in cancer cell survival and resistance to chemotherapy . Additionally, this compound is used in neurodegenerative disease research, as autophagy dysfunction is linked to conditions such as Parkinson’s and Alzheimer’s diseases .

Mechanism of Action

GW406108X exerts its effects by competitively inhibiting ATP binding to ULK1, thereby inhibiting ULK1 kinase activity and blocking autophagic flux. This inhibition occurs without affecting the upstream signaling kinases mTORC1 and AMPK . The compound also inhibits Kinesin-12 (Kif15), which is involved in cellular processes such as mitosis and intracellular transport .

Properties

IUPAC Name

(3Z)-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-5-(furan-2-carbonyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO4/c21-14-7-10(8-15(22)19(14)25)6-13-12-9-11(3-4-16(12)23-20(13)26)18(24)17-2-1-5-27-17/h1-9,25H,(H,23,26)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTUKRBLWOHYIL-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC(=C(C(=C4)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)C2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CC(=C(C(=C4)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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